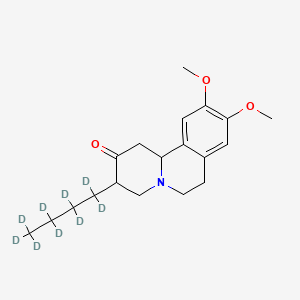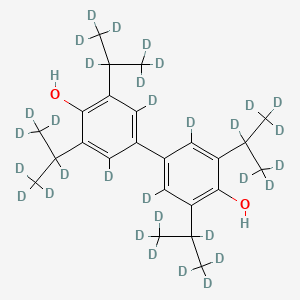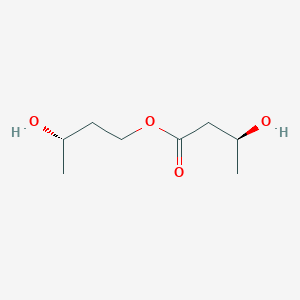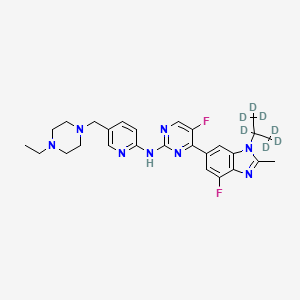
Abemaciclib-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abemaciclib-d7 is a deuterated form of Abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Abemaciclib due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-d7 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated solvents in the hydrogenation step, where deuterium gas is used instead of hydrogen gas .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates, purification, and final product isolation. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Abemaciclib-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Abemaciclib-d7 is widely used in scientific research, including:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Abemaciclib.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and resistance mechanisms in cancer therapy
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Abemaciclib-d7, like Abemaciclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest in the G1 phase. This results in the suppression of cancer cell proliferation. The molecular targets of this compound include the cyclin D1-CDK4/6 complex, which is involved in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Uniqueness
Abemaciclib-d7 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds .
Properties
Molecular Formula |
C27H32F2N8 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[7-fluoro-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i2D3,3D3,17D |
InChI Key |
UZWDCWONPYILKI-JGLGIRSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCN(CC5)CC)C |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


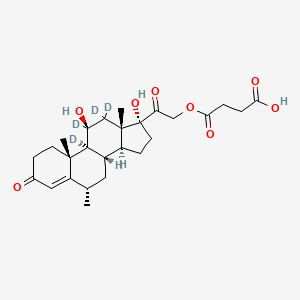

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
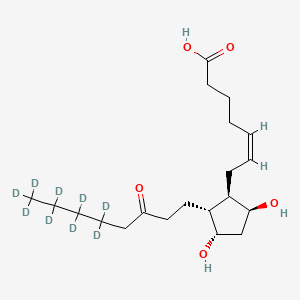


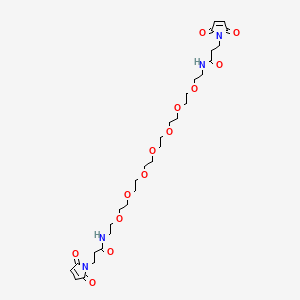


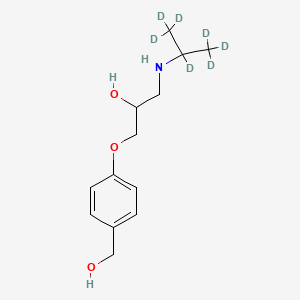
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
